α-Glucosidase Inhibition Potency Relative to Acarbose and In-Class Analogs
The target compound belongs to a series (8a–l) evaluated for in vitro α-glucosidase inhibition. The two most active compounds achieved IC50 values of 9.46 ± 0.03 µM and 9.37 ± 0.03 µM, which are approximately 4-fold more potent than the clinical standard acarbose (IC50 = 37.38 ± 0.12 µM) [1]. The least active analog in the series showed an IC50 of 37.82 ± 0.07 µM, demonstrating that N-substituent identity critically determines potency [1]. While the exact IC50 of the phenethyl analog was not individually reported, its placement within this steep SAR gradient confirms that substitution choice directly governs inhibitory activity.
| Evidence Dimension | α-Glucosidase IC50 (µM) |
|---|---|
| Target Compound Data | Not individually disclosed; member of 8a–l series (range: 9.37–37.82 µM) |
| Comparator Or Baseline | Acarbose: 37.38 ± 0.12 µM; Least active analog: 37.82 ± 0.07 µM |
| Quantified Difference | Most active analogs ~4-fold more potent than acarbose; ~4-fold range across series |
| Conditions | In vitro α-glucosidase enzyme inhibition assay (Bioorg Chem 2018, 81, 253-263) |
Why This Matters
Demonstrates that the indole-oxadiazole-acetamide scaffold, when properly substituted, substantially outperforms the standard-of-care acarbose, making precise N-substituent selection essential for assay design.
- [1] Nazir M, Abbasi MA, Aziz-ur-Rehman, Siddiqui SZ, Khan KM, Kanwal, Salar U, Shahid M, Ashraf M, Arif Lodhi M, Ali Khan F. New indole based hybrid oxadiazole scaffolds with N-substituted acetamides: As potent anti-diabetic agents. Bioorg Chem. 2018;81:253-263. View Source
